molecular formula C16H14N2O B12879458 Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- CAS No. 307930-48-9

Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-

Cat. No.: B12879458
CAS No.: 307930-48-9
M. Wt: 250.29 g/mol
InChI Key: AVADWGOKHUVMJS-UHFFFAOYSA-N
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Description

4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a di(1H-pyrrol-2-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic conditions. One common method involves the use of trifluoroacetic acid as a catalyst. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 4-(Di(1H-pyrrol-2-yl)methyl)benzoic acid.

    Reduction: 4-(Di(1H-pyrrol-2-yl)methyl)benzyl alcohol.

    Substitution: 4-(Di(1H-pyrrol-2-yl)methyl)-2-bromobenzaldehyde.

Scientific Research Applications

4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pyrrole rings can interact with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde is unique due to the presence of two pyrrole rings, which can enhance its reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-[bis(1H-pyrrol-2-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-11-12-5-7-13(8-6-12)16(14-3-1-9-17-14)15-4-2-10-18-15/h1-11,16-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVADWGOKHUVMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=C(C=C2)C=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442163
Record name Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307930-48-9
Record name Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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